Ac-Cys(Trt)-OH

概要

説明

Ac-Cys(Trt)-OH, also known as N-acetyl-L-cysteine S-trityl ester, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protected form of cysteine, where the trityl group (Trt) serves as a protecting group for the thiol (-SH) functionality. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Cys(Trt)-OH typically involves the protection of the thiol group of cysteine with a trityl group. The process begins with the acetylation of the amino group of cysteine to form N-acetyl-L-cysteine. This is followed by the introduction of the trityl group to the thiol group. The reaction conditions often involve the use of trityl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

Ac-Cys(Trt)-OH undergoes several types of chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free cysteine.

Oxidation: The thiol group can be oxidized to form disulfides, which are important in protein folding and stability.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers and other derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Deprotection: Free cysteine.

Oxidation: Cystine (disulfide-linked cysteine).

Substitution: Various thioether derivatives.

科学的研究の応用

Ac-Cys(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where the trityl group protects the thiol functionality during chain elongation.

Protein Engineering:

Drug Development: Used in the synthesis of peptide-based drugs and as a precursor for the development of cysteine-containing pharmaceuticals.

Bioconjugation: Enables the attachment of various probes and tags to peptides and proteins for imaging and diagnostic purposes.

作用機序

The primary function of Ac-Cys(Trt)-OH is to serve as a protected form of cysteine in peptide synthesis. The trityl group protects the thiol functionality from unwanted reactions during the synthesis process. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for the structural integrity and function of proteins.

類似化合物との比較

Ac-Cys(Trt)-OH is unique due to its stability and ease of deprotection. Similar compounds include:

Ac-Cys(Acm)-OH: N-acetyl-L-cysteine S-acetamidomethyl ester, which uses the acetamidomethyl group as a protecting group for the thiol functionality.

Ac-Cys(Mmt)-OH: N-acetyl-L-cysteine S-methoxytrityl ester, which uses the methoxytrityl group for thiol protection.

Ac-Cys(Bzl)-OH: N-acetyl-L-cysteine S-benzyl ester, which uses the benzyl group for thiol protection.

Each of these compounds has its own advantages and disadvantages in terms of stability, ease of deprotection, and compatibility with different synthetic methods.

生物活性

Acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) is a derivative of the amino acid cysteine, primarily utilized in peptide synthesis due to its protective groups that facilitate the manipulation of cysteine's reactive thiol and amino functionalities. While this compound does not exhibit inherent biological activity, its role as a precursor in various biochemical processes is significant. This article delves into the biological activity associated with this compound, focusing on its applications in peptide synthesis, redox chemistry, and potential therapeutic uses.

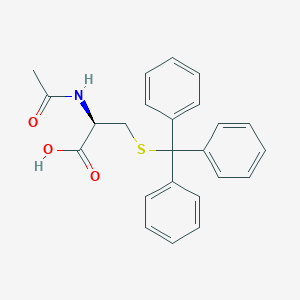

Chemical Structure and Properties

- Molecular Formula : C₂₄H₂₃NO₃S

- Molecular Weight : 405.52 g/mol

The compound features an acetyl group that protects the amino group and a trityl group that protects the thiol group of cysteine. These modifications are crucial for selective reactions during peptide synthesis, allowing for high yields and purity essential for subsequent applications.

Role in Peptide Synthesis

This compound is primarily employed in Native Chemical Ligation (NCL) and Solid-Phase Peptide Synthesis (SPPS) . Its protective groups enable the formation of native peptide bonds between segments, facilitating the synthesis of complex peptides efficiently. The following table summarizes its applications:

| Application | Description |

|---|---|

| Native Chemical Ligation | Enables formation of native peptide bonds through the thiol group. |

| Solid-Phase Peptide Synthesis | Allows sequential addition of amino acids while preventing side reactions. |

| Modification of Proteins | Used in bioconjugation and modification of heat shock proteins. |

| Hydrogel Development | Involved in designing self-assembling peptides for hydrogel formation. |

Biological Relevance

Although this compound itself lacks direct biological activity, it plays a pivotal role in synthesizing peptides that are biologically active. Cysteine, the parent amino acid, is known for its involvement in redox reactions and as a building block for proteins containing disulfide bonds, which are essential for maintaining protein structure and function.

Case Studies

- Neural Stem Cell Attachment : A novel peptide sequence incorporating this compound was developed to enhance human neural stem/progenitor cell (hNSC) attachment and growth. This application highlights the compound's utility in regenerative medicine and tissue engineering.

- Antioxidant Properties : Cysteine derivatives, including those synthesized from this compound, have been studied for their antioxidant properties, which may have therapeutic implications in various diseases.

- Peptide-MTX Conjugates : Research involving methotrexate-conjugated peptides demonstrated that this compound could be integral in enhancing drug delivery systems by improving cellular uptake of therapeutic agents .

Research Findings

Recent studies have focused on optimizing the synthesis protocols involving this compound to improve yields and reduce racemization during coupling reactions. The use of specific solvents and coupling agents has been shown to enhance the efficiency of reactions involving this compound .

Additionally, investigations into its interactions with various reagents during peptide synthesis have provided insights into optimizing synthetic pathways, which is crucial for developing effective therapeutic peptides .

特性

IUPAC Name |

(2R)-2-acetamido-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVPASSMLHHOIF-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。